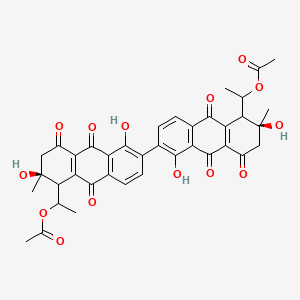

Julimycin B2

Description

Properties

CAS No. |

18126-05-1 |

|---|---|

Molecular Formula |

C38H34O14 |

Molecular Weight |

714.7 g/mol |

IUPAC Name |

1-[(2S)-6-[(6S)-5-(1-acetyloxyethyl)-1,6-dihydroxy-6-methyl-8,9,10-trioxo-5,7-dihydroanthracen-2-yl]-2,5-dihydroxy-2-methyl-4,9,10-trioxo-1,3-dihydroanthracen-1-yl]ethyl acetate |

InChI |

InChI=1S/C38H34O14/c1-13(51-15(3)39)29-27-25(21(41)11-37(29,5)49)35(47)23-19(33(27)45)9-7-17(31(23)43)18-8-10-20-24(32(18)44)36(48)26-22(42)12-38(6,50)30(28(26)34(20)46)14(2)52-16(4)40/h7-10,13-14,29-30,43-44,49-50H,11-12H2,1-6H3/t13?,14?,29?,30?,37-,38-/m0/s1 |

InChI Key |

JGYMCVKOAWXEOB-TYCAKJOLSA-N |

Isomeric SMILES |

CC(C1C2=C(C(=O)C[C@]1(C)O)C(=O)C3=C(C2=O)C=CC(=C3O)C4=C(C5=C(C=C4)C(=O)C6=C(C5=O)C(=O)C[C@](C6C(C)OC(=O)C)(C)O)O)OC(=O)C |

Canonical SMILES |

CC(C1C2=C(C(=O)CC1(C)O)C(=O)C3=C(C2=O)C=CC(=C3O)C4=C(C5=C(C=C4)C(=O)C6=C(C5=O)C(=O)CC(C6C(C)OC(=O)C)(C)O)O)OC(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Julimycin B-II; BRN 2688327; Julimycin B2, calcium salt; NSC 248605; NSC-248605; NSC248605; Julimycin II; |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Julimycin B2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Julimycin B2, a member of the julichrome family of antibiotics, is a complex polyketide metabolite of microbial origin. First described in the late 1960s, recent research has shed new light on its biosynthesis and the producing organisms. This technical guide provides a comprehensive overview of the origin of this compound, detailing its microbial source, biosynthesis, and the experimental protocols for its production and isolation. While specific quantitative data and biological activities for this compound are limited in publicly accessible literature, this guide leverages data from closely related julichrome compounds to provide a thorough understanding of this class of molecules.

Microbial Origin

This compound is a secondary metabolite produced by bacteria of the genus Streptomyces, a group renowned for its prolific production of antibiotics and other bioactive compounds.[1] While early reports linked julichromes to terrestrial Streptomyces species, a significant recent discovery identified the marine gastropod mollusk-associated Streptomyces sampsonii SCSIO 054 as a producer of a diverse array of julichromes.[2][3] This finding underscores the largely untapped potential of marine-derived actinomycetes as a source of novel natural products.

Table 1: Producing Organism of Julichrome Analogs

| Organism Species | Isolation Source | Produced Julichromes | Reference |

| Streptomyces sampsonii SCSIO 054 | Marine Gastropod Mollusk (Batillaria zonalis) | Julichromes Q11, Q12, Q10, Q3·5, Q3·3, Q6·6, Q6 | [2][3] |

| Terrestrial Streptomyces sp. | Soil | Julichromes Q1·3, Q2·3, Q1·4, Q3·4 | [4] |

Biosynthesis of the Julichrome Core

The biosynthetic pathway of the julichrome core has been elucidated through the identification and characterization of the 'jui' biosynthetic gene cluster (BGC) in Streptomyces sampsonii SCSIO 054.[5] The julichromes are type II polyketide synthase (PKS) products. The biosynthesis is initiated with an acetyl-CoA starter unit, followed by eight extender units of malonyl-CoA. The resulting poly-β-ketone chain undergoes a series of cyclization and aromatization reactions to form the characteristic pentacyclic aromatic core of the julichrome monomer.

Caption: Proposed biosynthetic pathway of the julichrome core.

Subsequent tailoring enzymes, including ketoreductases, acetyltransferases, and oxidoreductases, modify the monomeric core to generate the diverse family of julichrome analogs, including the precursors to this compound.[5] this compound is understood to be a dimeric julichrome, specifically Julichrome Q1,1'-diacetate.[1] The dimerization is catalyzed by a bacterial cytochrome P450 monooxygenase, JuiI, which facilitates a biaryl coupling of two monomeric units.[5]

Experimental Protocols

The following protocols are based on the successful isolation of various julichromes from Streptomyces sampsonii SCSIO 054 and provide a framework for the production and purification of this compound.[2]

Fermentation

-

Inoculum Preparation: A culture of Streptomyces sampsonii SCSIO 054 from an ISP2 agar plate is inoculated into a 250 mL Erlenmeyer flask containing 50 mL of RA medium (10 g/L glucose, 10 g/L malt extract, 5.0 g/L corn flour, 20 g/L soluble starch, 10 g/L maltose, 2.0 g/L CaCO3, 30 g/L sea salt, pH 7.2–7.4).

-

Seed Culture: The flask is incubated on a rotary shaker at 200 rpm for 36 to 48 hours.

-

Production Culture: The seed culture is then transferred into larger flasks containing RA medium with 3% XAD-16 resin.

-

Incubation: The production culture is incubated at 28°C for 7 days on a rotary shaker at 200 rpm.[2]

Caption: General fermentation workflow for julichrome production.

Extraction and Purification

-

Harvesting: The culture broth, including the XAD-16 resin and mycelium, is harvested.

-

Extraction: The harvested material is extracted three times with acetone.

-

Concentration: The combined organic layers are concentrated under vacuum to yield a crude extract.[2]

-

Chromatography: The crude extract is subjected to silica gel column chromatography using a chloroform/methanol gradient to separate the different julichrome compounds. Further purification can be achieved using techniques like Sephadex LH-20 chromatography and reversed-phase HPLC.[2]

Caption: Purification workflow for the isolation of julichromes.

Structure and Physicochemical Properties

The structure of this compound was elucidated primarily through spectroscopic methods, including NMR and mass spectrometry.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₈H₃₄O₁₄ | PubChem |

| Molecular Weight | 714.7 g/mol | PubChem |

| IUPAC Name | 1-[(2S)-6-[(6S)-5-(1-acetyloxyethyl)-1,6-dihydroxy-6-methyl-8,9,10-trioxo-5,7-dihydroanthracen-2-yl]-2,5-dihydroxy-2-methyl-4,9,10-trioxo-1,3-dihydroanthracen-1-yl]ethyl acetate | PubChem |

| Synonyms | Julimycin B-II, Julichrome Q1,1'-diacetate | PubChem,[1] |

Biological Activity

While specific bioactivity data for this compound is scarce in modern literature, other julichrome compounds isolated from Streptomyces sampsonii SCSIO 054 have demonstrated antibacterial activity.

Table 3: Antibacterial Activity of Related Julichromes

| Compound | Test Organism | MIC (μg/mL) | Reference |

| Julichrome Q12 | Micrococcus luteus | 2.0 | [3] |

| Bacillus subtilis | 8.0 | [3] | |

| Julichrome Q11 | Methicillin-resistant Staphylococcus aureus | 8 - 64 | [3] |

| Staphylococcus aureus | 8 - 64 | [3] | |

| Staphylococcus simulans AKA1 | 8 - 64 | [3] | |

| Julichrome Q6 | Methicillin-resistant Staphylococcus aureus | 8 - 64 | [3] |

| Staphylococcus aureus | 8 - 64 | [3] | |

| Staphylococcus simulans AKA1 | 8 - 64 | [3] |

The mechanism of action for the antibacterial activity of julichromes has not been fully elucidated and represents an area for future research. No specific signaling pathways affected by this compound have been reported.

Conclusion

This compound originates from Streptomyces species and is a member of the biosynthetically complex julichrome family. The discovery of its production by a marine-derived Streptomyces highlights the importance of exploring unique ecological niches for novel drug discovery. While detailed, modern analytical and biological data for this compound itself are limited, the study of its analogs provides a strong foundation for its fermentative production, purification, and potential as an antibacterial agent. Further research is warranted to fully characterize the bioactivity and mechanism of action of this compound and to explore the therapeutic potential of the broader julichrome class of natural products.

References

- 1. This compound | C38H34O14 | CID 28897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Julichrome Monomers from Marine Gastropod Mollusk-Associated Streptomyces and Stereochemical Revision of Julichromes Q3 ⋅ 5 and Q3 ⋅ 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on julimycins--IV. The structures of julichromes Q1-3, Q2-3, Q1-4 and Q3-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elucidation of the Tailoring Steps in Julichrome Biosynthesis by Marine Gastropod Mollusk-Associated Streptomyces sampsonii SCSIO 054 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Julimycin B2 from Streptomyces: A Technical Guide

A Comprehensive Whitepaper for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biosynthesis of Julimycin B2, a member of the julichrome family of antibiotics produced by Streptomyces species. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry and biotechnology of these complex polyketides.

Introduction

This compound is a complex aromatic polyketide belonging to the julichrome family of natural products. First reported from Streptomyces shiodaensis, this class of compounds has garnered interest due to its potential biological activities. This compound, also known as Julimycin B-II, is characterized by its intricate dimeric anthraquinone-like structure. The study of julichromes has more recently been advanced through the investigation of marine-derived Streptomyces species, which has provided significant insights into their biosynthesis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its detection, isolation, and characterization.

| Property | Value | Source |

| Molecular Formula | C38H34O14 | PubChem |

| Molecular Weight | 714.7 g/mol | PubChem |

| CAS Number | 18126-05-1 | MedchemExpress |

| Appearance | Not explicitly stated, but related julichromes are colored (e.g., yellow) | General Knowledge |

| Bioactivity | Anti-Gram-positive bacteria, anti-virus activity, and effects on Ehrman ascites carcinoma in mice.[1] | MedchemExpress[1] |

Experimental Protocols

Fermentation of Streptomyces for Julichrome Production

The production of julichromes is typically achieved through submerged fermentation in a nutrient-rich medium. The specific conditions can significantly influence the yield of the target compounds.

Protocol for Fermentation:

-

Strain Activation: A pure culture of the Streptomyces strain is inoculated from a glycerol stock onto a suitable agar medium (e.g., ISP2 agar) and incubated at 28-30°C for 7-14 days until sporulation is observed.

-

Seed Culture Preparation: A loopful of spores is inoculated into a 50 mL liquid seed medium (e.g., Tryptic Soy Broth) in a 250 mL baffled flask. The culture is incubated at 28-30°C for 2-3 days on a rotary shaker at 200-250 rpm.

-

Production Culture: The seed culture is used to inoculate a larger volume of production medium (e.g., 1 L in a 2.8 L baffled flask) at a 5-10% (v/v) inoculation rate. The production medium composition is critical and can be optimized; a representative medium might contain soluble starch, yeast extract, peptone, and trace elements.

-

Incubation: The production culture is incubated at 28-30°C for 7-14 days with vigorous shaking (200-250 rpm). The production of the pigmented julichromes can often be visually monitored.

Extraction and Purification of this compound

The extraction and purification process involves separating the compound of interest from the fermentation broth and mycelium, followed by chromatographic purification.

Protocol for Extraction and Purification:

-

Harvesting: After the fermentation period, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration.

-

Extraction from Mycelium: The mycelial cake is extracted with an organic solvent such as acetone or methanol. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Extraction from Supernatant: The supernatant is extracted with a water-immiscible organic solvent like ethyl acetate. The organic phase is collected and evaporated to dryness.

-

Preliminary Purification: The crude extracts from the mycelium and supernatant are often combined and subjected to preliminary purification using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) over silica gel.

-

Chromatographic Separation: The semi-purified extract is then subjected to a series of chromatographic steps to isolate this compound. This typically involves:

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a hexane-ethyl acetate or dichloromethane-methanol system. Fractions are collected and analyzed by thin-layer chromatography (TTC) or high-performance liquid chromatography (HPLC).

-

Preparative HPLC: Fractions containing this compound are further purified by preparative reverse-phase HPLC (e.g., on a C18 column) using a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.

-

-

Final Purification and Characterization: The purified this compound is dried, and its identity and purity are confirmed by analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Biosynthesis of Julichromes

Recent research has elucidated the biosynthetic pathway for julichromes in Streptomyces sampsonii SCSIO 054.[1][2][3] The pathway involves a type II polyketide synthase (PKS) and a series of tailoring enzymes that construct and modify the complex polycyclic backbone.

Julichrome Biosynthetic Gene Cluster

The biosynthetic gene cluster for julichromes, designated as 'jui', has been identified in S. sampsonii. This cluster contains the genes encoding the PKS and the necessary tailoring enzymes.

Proposed Biosynthetic Pathway

The biosynthesis of the julichrome core is proposed to proceed through the following key steps:

-

Polyketide Chain Assembly: A type II PKS catalyzes the iterative condensation of malonyl-CoA extender units to a starter unit (likely acetyl-CoA) to form a linear polyketide chain.

-

Cyclization and Aromatization: The polyketide chain undergoes a series of cyclization and aromatization reactions to form a monomeric anthraquinone-like intermediate.

-

Tailoring Modifications: A series of tailoring enzymes, including ketoreductases, acetyltransferases, and oxidases, modify the monomeric intermediate.

-

Dimerization: A key step in the formation of dimeric julichromes like this compound is the oxidative coupling of two monomeric units. In the biosynthesis of julichrome Q6-6, the enzyme JuiI is responsible for this biaryl coupling.[1][2][3]

-

Further Tailoring: The dimeric intermediate can undergo further enzymatic modifications to yield the final julichrome derivatives.

Visualizations

Experimental Workflow

References

Julimycin B2: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Julimycin B2 is a complex polyketide antibiotic belonging to the anthracycline family, a class of compounds renowned for their therapeutic potential, particularly as anticancer agents. First isolated from Streptomyces shiodaensis, this compound possesses a unique dimeric structure that has garnered interest for its distinct chemical features and biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, supported by available experimental data and protocols.

Chemical Structure and Identification

This compound is a dimeric anthracycline derivative. Its complex structure has been elucidated through a combination of spectroscopic methods and X-ray crystallography of its derivatives.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| Molecular Formula | C₃₈H₃₄O₁₄ | PubChem[1] |

| Molecular Weight | 714.7 g/mol | PubChem[1] |

| IUPAC Name | 1-[(2S)-6-[(6S)-5-(1-acetyloxyethyl)-1,6-dihydroxy-6-methyl-8,9,10-trioxo-5,7-dihydroanthracen-2-yl]-2,5-dihydroxy-2-methyl-4,9,10-trioxo-1,3-dihydroanthracen-1-yl]ethyl acetate | PubChem[1] |

| CAS Number | 18126-05-1 | PubChem[1] |

| PubChem CID | 28897 | PubChem[1] |

| InChI | InChI=1S/C38H34O14/c1-13(51-15(3)39)29-27-25(21(41)11-37(29,5)49)35(47)23-19(33(27)45)9-7-17(31(23)43)18-8-10-20-24(32(18)44)36(48)26-22(42)12-38(6,50)30(28(26)34(20)46)14(2)52-16(4)40/h7-10,13-14,29-30,43-44,49-50H,11-12H2,1-6H3/t13?,14?,29?,30?,37-,38-/m0/s1 | PubChem[1] |

| Canonical SMILES | CC(C1C2=C(C(=O)C[C@]1(C)O)C(=O)C3=C(C2=O)C=CC(=C3O)C4=C(C5=C(C=C4)C(=O)C6=C(C5=O)C(=O)C--INVALID-LINK--(C)O)O)OC(=O)C | PubChem[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its pharmacokinetic profile. The available data, a mix of experimental and computed values, are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Method/Source |

| Appearance | Yellow needles | (Presumed from related compounds) |

| Melting Point | Data not available | |

| Solubility | Water: 0.02 g/L (Predicted) | ALOGPS[2] |

| logP (Octanol-Water Partition Coefficient) | 2.21 (Predicted) | ChemAxon[2] |

| pKa (Strongest Acidic) | 6.59 (Predicted) | ChemAxon[2] |

| pKa (Strongest Basic) | -3.1 (Predicted) | ChemAxon[2] |

| Polar Surface Area | 235.94 Ų (Predicted) | ChemAxon[2] |

Spectroscopic Data

-

UV-Visible Spectroscopy: The anthraquinone chromophore is expected to exhibit characteristic absorption maxima in the UV-visible region.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to hydroxyl (-OH), carbonyl (C=O) of the quinone and ester, and aromatic (C=C) functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be complex due to the dimeric nature and number of protons and carbons. The spectra would show signals in the aromatic, aliphatic, and acetate regions, which would be crucial for detailed structural assignment.

Biological Activity

Information on the specific biological activities of this compound is limited in the publicly available literature. However, based on its structural similarity to other anthracyclines, it is predicted to have antimicrobial and cytotoxic properties.

Table 3: Predicted Biological Activities of this compound

| Activity | Predicted Effect | Basis of Prediction |

| Antimicrobial | Potential activity against Gram-positive bacteria. | Structural similarity to other known antibiotics isolated from Streptomyces. |

| Anticancer | Potential cytotoxic activity against various cancer cell lines. | The anthracycline core is a well-established pharmacophore in cancer chemotherapy. |

Further research is required to experimentally validate these predicted activities and to determine the specific spectrum of activity and potency of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not widely disseminated in current literature. The following represents a generalized workflow based on standard methods for isolating natural products from Streptomyces.

General Workflow for Isolation and Characterization

Signaling Pathways and Mechanism of Action

The mechanism of action for this compound has not been experimentally elucidated. However, a logical relationship for the presumed cytotoxic mechanism, based on related anthracyclines, can be proposed.

Conclusion

This compound remains an intriguing natural product with a complex chemical architecture. While its full biological potential is yet to be unlocked, its structural relationship to the potent anthracycline class of drugs suggests that it may hold promise as a lead compound for the development of new therapeutic agents. Further investigation into its biological activities, mechanism of action, and total synthesis is warranted to fully explore its utility in drug discovery and development. This guide provides a foundational repository of the current knowledge on this compound, intended to facilitate and inspire future research endeavors.

References

Julimycin B-2: A Technical Whitepaper on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Julimycin B-2 is a natural product first isolated from the fermentation broth of Streptomyces shiodaensis. It belongs to the julimycin class of antibiotics and has demonstrated a range of biological activities, including antibacterial and antiviral properties. This technical guide provides a comprehensive overview of the known biological activities of Julimycin B-2, with a focus on quantitative data, experimental methodologies, and the logical workflow of its initial characterization.

Quantitative Biological Data

The biological activity of Julimycin B-2 has been primarily characterized through its antimicrobial and antiviral effects. The following tables summarize the available quantitative data.

Table 1: Antibacterial Spectrum of Julimycin B-2

The minimum inhibitory concentrations (MIC) of Julimycin B-2 against various bacterial strains were determined using a serial dilution method.

| Test Organism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | Terajima | 0.2 |

| 209 P | 0.2 | |

| Smith | 0.2 | |

| Bacillus subtilis | PCI 219 | 0.1 |

| Micrococcus flavus | 0.05 | |

| Sarcina lutea | 0.05 | |

| Corynebacterium bovis | 0.78 | |

| Escherichia coli | > 100 | |

| Klebsiella pneumoniae | > 100 | |

| Salmonella typhi | > 100 | |

| Shigella dysenteriae | > 100 | |

| Proteus vulgaris | > 100 | |

| Pseudomonas aeruginosa | > 100 |

Table 2: Antifungal Spectrum of Julimycin B-2

The antifungal activity of Julimycin B-2 was assessed against several fungal species.

| Test Organism | MIC (µg/mL) |

| Candida albicans | > 100 |

| Saccharomyces cerevisiae | > 100 |

| Aspergillus niger | > 100 |

| Penicillium chrysogenum | > 100 |

| Trichophyton mentagrophytes | 12.5 |

| Trichophyton rubrum | 12.5 |

Table 3: Antiviral Activity of Julimycin B-2

Julimycin B-2 demonstrated chemoprophylactic effects against poliovirus infections in mice.

| Virus | Test System | Activity |

| Poliovirus (Type I, Mahoney strain) | in vivo (mice) | Active |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of Julimycin B-2.

Antimicrobial Activity Assay (Serial Dilution Method)

-

Preparation of Test Substance: A stock solution of Julimycin B-2 was prepared and serially diluted in an appropriate broth medium.

-

Inoculum Preparation: Bacterial and fungal strains were cultured to a logarithmic phase of growth. The cultures were then diluted to a standardized concentration (e.g., 10^5 to 10^6 colony-forming units per mL).

-

Assay Procedure:

-

Aliquots of the serially diluted Julimycin B-2 were added to tubes or microplate wells.

-

An equal volume of the standardized inoculum was added to each tube or well.

-

The tubes or plates were incubated at an optimal temperature for the growth of the test organism (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 18-24 hours).

-

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of Julimycin B-2 that completely inhibited visible growth of the microorganism.

Antiviral Activity Assay (in vivo Mouse Model)

-

Animal Model: dd-strain mice were used for the in vivo experiments.

-

Virus: Type I Mahoney strain of poliovirus was used for infection.

-

Drug Administration: Julimycin B-2 was administered to the mice, likely through intraperitoneal or subcutaneous injection, at various doses and time points relative to the viral challenge.

-

Viral Challenge: Mice were infected with a lethal dose of the poliovirus.

-

Observation: The animals were observed for a set period for signs of disease and mortality.

-

Evaluation of Activity: The chemoprophylactic effect was evaluated based on the survival rate of the treated mice compared to an untreated control group.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow from the isolation of the producing microorganism to the characterization of the biological activity of Julimycin B-2.

Julimycin B2: A Technical Overview of its Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the antiviral properties of Julimycin B2, a natural product with demonstrated activity against the Human Immunodeficiency Virus (HIV). This document collates the available quantitative data, details the experimental methodologies used for its characterization, and visualizes the pertinent biological pathways and experimental workflows.

Quantitative Antiviral Activity

This compound (also identified as NSC248605) has been identified as a potent inhibitor of HIV-1 replication. Its antiviral efficacy and cellular toxicity have been quantitatively assessed, revealing a promising therapeutic window. A summary of these findings is presented below.

Table 1: Antiviral Activity and Cytotoxicity of this compound against HIV-1

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound (NSC248605) | 0.23 ± 0.05 | > 7 | > 30 |

| Data sourced from a study on the modulation of HIV-1 integrase and GCN2 interaction.[1][2] |

The data indicates that this compound exhibits significant anti-HIV activity at a sub-micromolar concentration, with minimal cellular toxicity observed at concentrations up to at least 7 µM, resulting in a favorable selectivity index of over 30.[1][2]

Mechanism of Action

While the precise mechanism of this compound's antiviral action is not fully elucidated, initial screenings suggest it may interfere with the interaction between HIV-1 integrase and the cellular restriction factor GCN2.[1][2] This interaction is a novel target for anti-HIV drug development, moving beyond traditional active site inhibitors of the integrase enzyme.

Experimental Protocols

The antiviral activity of this compound was determined using a cell-based assay. The following is a detailed description of the methodology employed.

Cell-Based HIV-1 Replication Assay:

-

Cell Line: TZM-bl cells, which are HeLa cells engineered to express CD4, CXCR4, and CCR5 and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.

-

Virus: HIV-1 (NL4.3 strain).

-

Procedure:

-

TZM-bl cells were seeded in 96-well plates.

-

The cells were then infected with HIV-1 in the presence of varying concentrations of this compound.

-

After 48 hours of incubation, the level of viral replication was quantified by measuring the activity of the firefly luciferase reporter gene.

-

Cell viability was concurrently assessed using a CellTiter-Glo® luminescent cell viability assay.

-

-

Data Analysis:

-

The half-maximal effective concentration (EC50), representing the concentration at which a 50% reduction in viral replication is observed, was calculated from the dose-response curves.

-

The half-maximal cytotoxic concentration (CC50), the concentration at which a 50% reduction in cell viability is observed, was also determined.

-

The Selectivity Index (SI) was calculated as the ratio of CC50 to EC50.

-

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Caption: Potential mechanism of this compound's anti-HIV activity.

Caption: Workflow for determining the antiviral activity of this compound.

Conclusion

This compound has emerged as a noteworthy natural product with potent anti-HIV-1 activity. Its favorable selectivity index and potential novel mechanism of action warrant further investigation. Future research should focus on elucidating the precise molecular target of this compound and exploring its efficacy against a broader range of viral strains, including drug-resistant variants. The detailed experimental protocols provided herein offer a foundation for such continued research and development efforts. General statements from suppliers also indicate that this compound possesses anti-virus activity.[3][4]

References

No Information Available on the Effects of Julimycin B2 on Ehrlich Ascites Carcinoma

Despite a comprehensive search of available scientific literature and research databases, no information was found regarding the effects of Julimycin B2 on Ehrlich ascites carcinoma.

Searches were conducted for the specific topic of "this compound effects on Ehrlich ascites carcinoma," as well as for broader queries related to any potential anticancer or antitumor activity of a compound named "Julimycin" or "this compound." These inquiries did not yield any relevant studies, datasets, or experimental protocols.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental methodologies, or create visualizations of signaling pathways related to the effects of this compound on this specific cancer model. The absence of any published research on this topic prevents the fulfillment of the detailed requirements of the user request.

It is possible that "this compound" is a very new or not yet publicly documented compound, or that the name provided may be inaccurate. Researchers, scientists, and drug development professionals interested in this specific area are encouraged to consult internal or proprietary databases, or to directly contact research institutions that may be investigating novel compounds.

Unraveling the Enigma: A Proposed Mechanism of Action for Julimycin B2

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The mechanism of action of Julimycin B2 has not been extensively elucidated in publicly available scientific literature. This document presents a hypothetical mechanism of action based on the structural characteristics of this compound and the known activities of structurally related compounds. The experimental protocols, data, and proposed pathways are intended as a guide for future research and are not based on established findings for this specific molecule.

Introduction

This compound is a complex polyketide natural product. While its precise biological activity remains to be fully characterized, its chemical architecture, featuring a large, planar aromatic system, suggests a potential role as a DNA-interacting agent. Structurally similar compounds, such as pluramycins and anthracyclines, are well-documented for their potent anticancer and antibiotic properties, which are primarily mediated through their interaction with DNA and associated enzymes. This guide proposes a plausible mechanism of action for this compound, centered on DNA intercalation and subsequent inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.

Proposed Mechanism of Action: DNA Intercalation and Topoisomerase II Poisoning

Based on its presumed polycyclic aromatic structure, we hypothesize that this compound functions as a DNA intercalator. The planar core of the molecule is likely to insert itself between the base pairs of the DNA double helix. This intercalation is proposed to induce structural distortions in the DNA, such as unwinding and elongation, thereby interfering with DNA replication and transcription.

Furthermore, we postulate that this DNA binding stabilizes the covalent complex between DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By preventing the re-ligation of the DNA strands, this compound would act as a "topoisomerase II poison," leading to the accumulation of double-strand breaks. These DNA lesions are then recognized by the cell's DNA damage response (DDR) machinery, ultimately triggering apoptosis and cell death.

Signaling Pathway

The proposed signaling cascade initiated by this compound is depicted below.

Caption: Proposed signaling pathway for this compound.

Hypothetical Quantitative Data

The following tables summarize hypothetical data that could be expected from experiments designed to test the proposed mechanism of action.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 75 |

| MCF-7 | Breast Cancer | 120 |

| A549 | Lung Cancer | 95 |

| HCT116 | Colon Cancer | 88 |

Table 2: DNA Binding Affinity of this compound

| Method | DNA Type | Binding Constant (Kb) (M-1) |

| UV-Vis Spectroscopy | Calf Thymus DNA | 1.2 x 105 |

| Fluorescence Spectroscopy | Calf Thymus DNA | 3.5 x 105 |

| Isothermal Titration Calorimetry | Calf Thymus DNA | 2.8 x 105 |

Table 3: Topoisomerase II Inhibition by this compound

| Assay Type | Target | IC50 (µM) |

| kDNA Decatenation | Human Topoisomerase IIα | 5.2 |

| Plasmid DNA Relaxation | Human Topoisomerase IIα | 8.7 |

Detailed Experimental Protocols

To investigate the proposed mechanism of action, a series of experiments would be required. The following are detailed protocols for key hypothetical experiments.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

Methodology:

-

Seed cancer cells (e.g., HeLa, MCF-7, A549, HCT116) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound and incubate for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values using non-linear regression analysis.

DNA Intercalation Analysis by UV-Visible Spectroscopy

Objective: To investigate the binding of this compound to DNA.

Methodology:

-

Prepare a stock solution of calf thymus DNA in Tris-HCl buffer (pH 7.4).

-

Prepare a stock solution of this compound in DMSO.

-

In a quartz cuvette, mix a fixed concentration of this compound with increasing concentrations of DNA.

-

Record the UV-Vis absorption spectra from 200 to 600 nm for each mixture after a 5-minute incubation period.

-

Analyze the changes in the absorption spectrum of this compound upon addition of DNA to determine the binding constant (Kb) using the Wolfe-Shimer equation.

Topoisomerase II Decatenation Assay

Objective: To assess the inhibitory effect of this compound on the catalytic activity of human topoisomerase IIα.

Methodology:

-

Prepare a reaction mixture containing human topoisomerase IIα, kinetoplast DNA (kDNA), and assay buffer.

-

Add varying concentrations of this compound or a known inhibitor (e.g., etoposide) to the reaction mixture.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Resolve the DNA products by electrophoresis on a 1% agarose gel.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated DNA will migrate faster than the catenated kDNA.

-

Quantify the band intensities to determine the IC50 value.

Caption: Workflow for the Topoisomerase II Decatenation Assay.

Conclusion

The proposed mechanism of action for this compound, involving DNA intercalation and topoisomerase II poisoning, provides a strong rationale for its potential as an anticancer agent. The outlined experimental protocols offer a clear path for validating this hypothesis and characterizing the biological activity of this promising natural product. Further investigation into the structure-activity relationship and in vivo efficacy of this compound is warranted to fully assess its therapeutic potential.

Julimycin B2: A Bioactive Compound with Untapped Potential for Derivative Development

A Note to Researchers, Scientists, and Drug Development Professionals: This technical guide addresses the current scientific understanding of Julimycin B2 and its bioactivity. It is important to note at the outset that publicly available research on a broad range of This compound derivatives is notably scarce. The majority of the existing data pertains to the parent compound, this compound, which has been identified in chemical libraries by the code NSC248605. This document, therefore, focuses on the established biological activities of this compound, providing a foundation upon which future research into its derivatives may be built.

Overview of this compound Bioactivity

This compound has demonstrated a spectrum of biological activities, positioning it as a compound of interest for further investigation in drug discovery and development. Its known bioactivities include:

-

Antibacterial Activity: this compound has reported activity against Gram-positive bacteria.

-

Antiviral Activity: The compound has shown antiviral properties, with specific and potent activity against the Human Immunodeficiency Virus (HIV).[1]

-

Anticancer Potential: Preliminary studies have indicated that this compound exhibits effects on Ehrman ascites carcinoma in murine models, suggesting a potential for anticancer applications.

Quantitative Bioactivity Data of this compound

The most detailed quantitative data available for this compound pertains to its anti-HIV activity. The compound was identified as a potent inhibitor of HIV-1 replication. The key metrics are summarized in the table below.

| Bioactivity Parameter | Value | Reference |

| Antiviral Activity (HIV-1) | ||

| EC50 | 167 nM ± 23 nM | [1] |

| CC50 | > 5 µM | [1] |

| Selectivity Index (SI) | > 30 | [1] |

| Mechanism of Action (Inhibition of IN-GCN2 Interaction) | ||

| IC50 | 4.2 µM ± 0.2 µM | [1] |

EC50 (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response. CC50 (Half maximal cytotoxic concentration): The concentration of a drug that kills half of the cells in a culture. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of a compound. IC50 (Half maximal inhibitory concentration): The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

Mechanism of Action: Targeting HIV-1 Integrase

Research into the antiviral mechanism of this compound has revealed that it functions as a chemical modulator of the interaction between HIV-1 integrase (IN) and the cellular restriction factor, General Control Nonderepressible 2 (GCN2).[1] By inhibiting this protein-protein interaction, this compound disrupts a crucial step in the HIV-1 replication cycle.

Figure 1. Proposed mechanism of action for this compound in inhibiting HIV-1 replication.

Experimental Protocols

Figure 2. Conceptual workflow for the synthesis and bioactivity evaluation of this compound derivatives.

Future Directions and Conclusion

The existing data on this compound highlights its potential as a lead compound for the development of novel therapeutic agents. Its potent anti-HIV activity, coupled with a favorable selectivity index, warrants further investigation. The primary knowledge gap lies in the exploration of its derivatives. A systematic structure-activity relationship (SAR) study, involving the synthesis and biological evaluation of a library of this compound analogs, would be a critical next step. Such studies could elucidate the key structural motifs responsible for its bioactivity and potentially lead to the discovery of derivatives with enhanced potency, improved pharmacokinetic properties, and a broader spectrum of activity.

References

Methodological & Application

In Vitro Experimental Assays of Julimycin B2: Application Notes and Protocols

Initial searches for in vitro experimental data on Julimycin B2 did not yield specific scientific literature detailing its biological activities. Therefore, the following application notes and protocols are presented as a generalized framework for characterizing the in vitro effects of a novel compound like this compound, based on standard assays used in drug discovery and cell biology.

This document provides detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound. These assays are designed to assess its cytotoxic and apoptotic potential, effects on the cell cycle, and impact on key cellular signaling pathways. The information generated from these experiments is crucial for the preclinical evaluation of this compound as a potential therapeutic agent.

Cytotoxicity Assays

Cytotoxicity assays are fundamental in determining the concentration range at which a compound exhibits anti-proliferative or toxic effects on cancer cells.

Data Presentation: IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| [Cell Line 1] | MTT | 24 | [Insert Data] |

| MTT | 48 | [Insert Data] | |

| MTT | 72 | [Insert Data] | |

| [Cell Line 2] | SRB | 24 | [Insert Data] |

| SRB | 48 | [Insert Data] | |

| SRB | 72 | [Insert Data] | |

| [Cell Line 3] | CellTiter-Glo® | 24 | [Insert Data] |

| CellTiter-Glo® | 48 | [Insert Data] | |

| CellTiter-Glo® | 72 | [Insert Data] |

Note: [Insert Data] indicates where experimentally determined values should be placed. The selection of cell lines should be relevant to the therapeutic target of interest.

Experimental Protocols

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to form a purple formazan product.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound stock solution

-

Trichloroacetic acid (TCA), cold

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM)

-

96-well plates

-

Microplate reader

Protocol:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

After treatment, gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.

-

Wash the plates five times with tap water and allow them to air dry.

-

Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.

-

Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to dissolve the bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells.

Data Presentation: Quantification of Apoptosis

| Cell Line | Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| [Cell Line 1] | Vehicle Control | - | [Insert Data] | [Insert Data] |

| This compound | [IC50] | [Insert Data] | [Insert Data] | |

| This compound | [2x IC50] | [Insert Data] | [Insert Data] | |

| [Cell Line 2] | Vehicle Control | - | [Insert Data] | [Insert Data] |

| This compound | [IC50] | [Insert Data] | [Insert Data] | |

| This compound | [2x IC50] | [Insert Data] | [Insert Data] |

Experimental Protocols

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of the DNA stain PI by cells with compromised membranes.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

Caption: Workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This assay determines the effect of this compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).

Data Presentation: Cell Cycle Distribution

| Cell Line | Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| [Cell Line 1] | Vehicle Control | - | [Insert Data] | [Insert Data] | [Insert Data] |

| This compound | [IC50] | [Insert Data] | [Insert Data] | [Insert Data] | |

| This compound | [2x IC50] | [Insert Data] | [Insert Data] | [Insert Data] | |

| [Cell Line 2] | Vehicle Control | - | [Insert Data] | [Insert Data] | [Insert Data] |

| This compound | [IC50] | [Insert Data] | [Insert Data] | [Insert Data] | |

| This compound | [2x IC50] | [Insert Data] | [Insert Data] | [Insert Data] |

Experimental Protocol

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound stock solution

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding them dropwise into cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect changes in the expression and activation of key proteins involved in apoptosis and cell cycle regulation.

Experimental Protocol

Materials:

-

Treated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, Cyclin D1, CDK4, p21, p27, Akt, p-Akt, mTOR, p-mTOR)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Lyse treated cells and determine protein concentration.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Caption: Hypothetical signaling pathway for this compound.

Determining the Antibacterial Efficacy of Novel Compounds: A General Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note offers detailed methodologies, data presentation templates, and workflow visualizations to guide researchers in generating robust and reproducible data for their compounds of interest.

Data Presentation: Summarizing Antibacterial Activity

Clear and concise presentation of quantitative data is crucial for the comparison of antibacterial efficacy. The following tables provide a standardized format for reporting MIC and MBC values.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound X against various bacterial strains.

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | |

| Enterococcus faecalis (ATCC 29212) | Gram-positive | |

| Escherichia coli (ATCC 25922) | Gram-negative | |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | |

| Klebsiella pneumoniae (ATCC 700603) | Gram-negative |

Table 2: Minimum Bactericidal Concentration (MBC) of Compound X against various bacterial strains.

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | ||||

| Enterococcus faecalis (ATCC 29212) | Gram-positive | ||||

| Escherichia coli (ATCC 25922) | Gram-negative | ||||

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | ||||

| Klebsiella pneumoniae (ATCC 700603) | Gram-negative |

Interpretation of MBC/MIC Ratio:

-

≤ 4: Bactericidal

-

> 4: Bacteriostatic

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[1][2]

Materials:

-

Test compound (e.g., Julimycin B2)

-

Bacterial strains (e.g., from Table 1)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Test Compound Stock Solution:

-

Dissolve the test compound in a suitable solvent (e.g., DMSO, water) to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any intrinsic antibacterial activity.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08-0.13).

-

Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Prepare a starting concentration of the test compound in well 1 by adding 200 µL of the diluted stock solution.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no compound).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to the final test range. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

-

Add 100 µL of sterile CAMHB to well 12.

-

-

Incubation:

-

Seal the plate (e.g., with a breathable film) and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[3]

-

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5][6]

Materials:

-

MIC plate from Protocol 1

-

Mueller-Hinton Agar (MHA) plates

-

Sterile micropipettes and tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Subculturing from MIC Wells:

-

From the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.

-

Mix the contents of each selected well thoroughly.

-

Using a calibrated loop or micropipette, plate a 10 µL aliquot from each of these wells onto a separate, appropriately labeled MHA plate.

-

-

Incubation:

-

Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

-

-

Reading the MBC:

-

After incubation, count the number of colonies on each plate.

-

The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[5][6] For practical purposes, this is often defined as the lowest concentration that yields no more than 0.1% of the original inoculum (e.g., ≤ 5 colonies if the initial inoculum was 5 x 10⁵ CFU/mL and 10 µL was plated).

-

Visualizations

The following diagrams illustrate the experimental workflow for determining the antibacterial concentration of a novel compound.

Caption: Workflow for MIC and MBC Determination.

Caption: Drug Discovery Workflow.

References

- 1. This compound | C38H34O14 | CID 28897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Insights into the Mechanism of Action of Bactericidal Lipophosphonoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Riboflavin as an Anti-Virulence Agent Against Staphylococcus aureus [journal-jbv.apub.kr]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs [frontiersin.org]

- 6. idexx.dk [idexx.dk]

Application of Julimycin B2 in Cancer Cell Line Research: Current Status

Following a comprehensive review of publicly available scientific literature, there is no specific information regarding the application of Julimycin B2 in cancer cell line research. Searches for "this compound," the "Julimycin family," and "Julimycin derivatives" in the context of anticancer activity did not yield any relevant studies detailing its mechanism of action, effects on signaling pathways, or established experimental protocols.

This suggests that this compound may be a novel compound, a compound not yet characterized for its effects on cancer cells in published research, or it may be known under a different chemical identifier.

Therefore, it is not possible to provide detailed Application Notes and Protocols as requested, due to the absence of foundational research data. The following sections outline the type of information that would be necessary to generate such a document, should data become available in the future.

I. Quantitative Data Summary (Hypothetical)

Should research be conducted, a table summarizing the cytotoxic effects of this compound on various cancer cell lines would be crucial. This would typically include:

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hrs) | Reference |

| e.g., MCF-7 | Breast Adenocarcinoma | Data Not Available | Data Not Available | - |

| e.g., A549 | Lung Carcinoma | Data Not Available | Data Not Available | - |

| e.g., HeLa | Cervical Carcinoma | Data Not Available | Data Not Available | - |

| e.g., HCT116 | Colon Carcinoma | Data Not Available | Data Not Available | - |

IC50: The concentration of a drug that gives half-maximal response.

II. Signaling Pathways (Hypothetical)

If this compound were found to have anticancer activity, understanding the molecular pathways it affects would be a key area of investigation. A hypothetical signaling pathway diagram is presented below to illustrate how such information could be visualized.

Caption: Hypothetical signaling cascade affected by this compound.

III. Experimental Protocols (General Templates)

While specific protocols for this compound do not exist, the following are general templates for key experiments that would be performed to characterize a novel anticancer compound.

A. Cell Viability Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

Workflow:

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 48 hours.

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

B. Western Blot Analysis

Objective: To investigate the effect of this compound on the expression levels of key proteins in a specific signaling pathway.

Protocol:

-

Culture cells to 70-80% confluency and treat with this compound at predetermined concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.

Conclusion for Researchers

For researchers, scientists, and drug development professionals working with this compound, the immediate focus should be on foundational in vitro studies to determine its bioactivity against a panel of cancer cell lines. Should cytotoxic effects be observed, subsequent research would logically progress to elucidating the mechanism of action through pathway analysis and further cellular assays. The templates provided above can serve as a guide for designing these initial experiments.

Application Notes and Protocols for Julimycin B2 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of Julimycin B2 stock solutions for use in various research applications. Adherence to these guidelines is crucial for ensuring the stability, and proper concentration of the compound in experimental settings.

Introduction

This compound is a bioactive compound with potential applications in drug discovery and development. Accurate preparation of stock solutions is the first critical step for obtaining reliable and reproducible results in downstream assays. This document outlines the recommended procedures for dissolving and storing this compound.

Materials and Safety Precautions

Materials

-

This compound powder (CAS: 18126-05-1)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions

-

This compound is a potent compound; handle with care.

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Avoid inhalation of the powder and direct contact with skin and eyes.

-

Dispose of waste according to institutional guidelines.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

| Parameter | Value | Source |

| Molecular Weight | 714.67 g/mol | PubChem[1] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Inferred from chemical properties |

| Storage of Powder | -20°C, protected from light | DC Chemicals[2] |

| Storage of Stock Solution | -80°C, in aliquots, protected from light | DC Chemicals[2] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. This is a commonly used concentration for initial stock solutions of small molecules in drug discovery.

Calculation of Required Mass

To prepare a desired volume of a 10 mM stock solution, use the following formula:

Mass (mg) = 10 mmol/L * Volume (L) * 714.67 g/mol * 1000 mg/g

Example for 1 mL of 10 mM stock solution:

Mass (mg) = 0.01 mol/L * 0.001 L * 714.67 g/mol * 1000 mg/g = 7.15 mg

Step-by-Step Procedure

-

Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

-

Weighing: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

-

Dissolution:

-

Transfer the weighed powder to a sterile microcentrifuge tube or vial.

-

Add the required volume of anhydrous DMSO.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but avoid overheating.

-

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -80°C in a light-protected container.[2]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

Caption: A flowchart outlining the sequential steps for preparing a this compound stock solution.

References

Application Notes & Protocols for Testing Julimycin B2 Antiviral Efficacy

Introduction

Julimycin B2 is a complex aromatic polyketide produced by Streptomyces species.[1] While its biological activity is an area of ongoing research, its structural complexity suggests potential for various pharmacological effects. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the potential antiviral efficacy of this compound. The protocols outlined below describe standard in vitro methods for determining a compound's ability to inhibit viral replication and for assessing its safety profile in cell culture. The presented data is hypothetical and for illustrative purposes.

1. Preliminary Cytotoxicity Assessment

Before evaluating the antiviral activity of this compound, it is crucial to determine its cytotoxic potential on the host cells used for viral propagation. This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply due to cell death. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol 1: MTT Cytotoxicity Assay

-

Cell Plating: Seed host cells (e.g., Vero, A549, or other virus-permissive cell lines) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a "cells only" control (medium with solvent) and a "no cells" blank (medium only).

-

Incubation: Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours).

-

MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Table 1: Hypothetical Cytotoxicity of this compound on Vero Cells

| This compound Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 1 | 98 |

| 5 | 95 |

| 10 | 91 |

| 25 | 85 |

| 50 | 60 |

| 100 | 25 |

| CC50 | ~65 µM |

2. Evaluation of Antiviral Activity

Once the non-toxic concentration range of this compound is established, its ability to inhibit viral replication can be assessed using several standard assays. The plaque reduction assay is a classic and reliable method to quantify the number of infectious virus particles.

Protocol 2: Plaque Reduction Assay

-

Cell Plating: Seed host cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Virus Infection: When cells are confluent, remove the growth medium and infect the cells with a known amount of virus (e.g., 100 plaque-forming units (PFU)/well) for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose) containing various non-toxic concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).

-

Plaque Visualization: After incubation, fix the cells with a 4% formaldehyde solution and stain with a 0.1% crystal violet solution to visualize and count the plaques.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The 50% inhibitory concentration (IC50) is determined from the dose-response curve.

Table 2: Hypothetical Plaque Reduction by this compound

| This compound Concentration (µM) | Average Plaque Count | Plaque Reduction (%) |

| 0 (Virus Control) | 100 | 0 |

| 1 | 85 | 15 |

| 5 | 55 | 45 |

| 10 | 25 | 75 |

| 25 | 8 | 92 |

| IC50 | ~6 µM |

3. Viral Yield Reduction Assay

This assay measures the production of new infectious virus particles from treated cells. It provides a quantitative measure of the inhibition of viral replication over a single replication cycle.

Protocol 3: Viral Yield Reduction Assay

-

Cell Plating and Infection: Seed host cells in 24-well plates and infect with the virus at a specific multiplicity of infection (MOI), for example, MOI of 0.1.

-

Compound Treatment: After viral adsorption, wash the cells and add fresh medium containing different concentrations of this compound.

-

Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

-

Virus Harvest: After incubation, subject the cells and supernatant to three freeze-thaw cycles to release the intracellular virus particles.

-

Virus Tittering: Determine the titer of the harvested virus from each treatment condition using a standard plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.

-

Data Analysis: Compare the viral titers from the treated samples to the untreated virus control to determine the fold-reduction in viral yield.

Table 3: Hypothetical Viral Yield Reduction by this compound

| This compound Concentration (µM) | Viral Titer (PFU/mL) | Fold Reduction |

| 0 (Virus Control) | 5 x 10^6 | 1 |

| 1 | 2 x 10^6 | 2.5 |

| 5 | 8 x 10^5 | 6.25 |

| 10 | 1 x 10^5 | 50 |

| 25 | 2 x 10^4 | 250 |

4. Determining the Mechanism of Action

To understand at which stage of the viral life cycle this compound exerts its effect, time-of-addition assays can be performed. This involves adding the compound at different time points relative to viral infection.

Protocol 4: Time-of-Addition Assay

-

Experimental Groups:

-

Pre-treatment: Treat cells with this compound for 2 hours, then wash and infect with the virus.

-

Co-treatment: Add this compound and the virus to the cells simultaneously.

-

Post-treatment: Infect cells with the virus for 1 hour, wash, and then add this compound.

-

-

Incubation and Analysis: After the appropriate incubation period for a single replication cycle, harvest the virus and determine the viral titer as described in the Viral Yield Reduction Assay.

-

Interpretation:

-

Inhibition in the pre-treatment group suggests an effect on the host cell, making it less permissive to infection.

-

Inhibition in the co-treatment group suggests an effect on viral entry.

-

Inhibition in the post-treatment group suggests an effect on a post-entry stage of the viral life cycle, such as replication or assembly.

-

Visualizations

Caption: Experimental workflow for assessing the antiviral efficacy of this compound.

Caption: Hypothetical mechanism of action for this compound targeting a host factor.

References

Application Notes and Protocols for the Evaluation of Julimycin B2 in Animal Models of Bacterial Infection

For: Researchers, Scientists, and Drug Development Professionals

Topic: Julimycin B2 in Animal Models of Bacterial Infection

Note to the Reader: As of the latest literature search, there is no publicly available data regarding the in vivo efficacy or evaluation of this compound in animal models of bacterial infection. The development of new antibiotics critically relies on such studies to establish efficacy, pharmacokinetics, and safety profiles before human trials can be considered.

To provide a practical and useful guide in the format requested, this document will serve as a template. It outlines the standard methodologies, data presentation, and workflows that would be applied to the study of a novel antibiotic like this compound. To illustrate these sections with concrete examples, placeholder data from studies on a different novel antibiotic, Coralmycin A , is used. This data is for illustrative purposes only and does not represent any known properties of this compound.

Introduction

This compound is an antibiotic compound of interest for which in vitro activity may have been established. To assess its therapeutic potential, evaluation in relevant animal models of bacterial infection is a crucial subsequent step. These in vivo studies are designed to determine the compound's efficacy in a complex biological system, understand its pharmacokinetic and pharmacodynamic (PK/PD) properties, and establish a preliminary safety profile. This document provides standardized protocols and data presentation formats for such an evaluation.

Data Presentation: Efficacy and Pharmacokinetics

Quantitative data from in vivo studies should be summarized to allow for clear interpretation and comparison. The following tables use Coralmycin A as an example to illustrate this format.

Table 1: Example In Vivo Efficacy in a Murine Respiratory Tract Infection Model

| Treatment Group | Dose (mg/kg) | Dosing Regimen | Primary Outcome | Reference |

|---|---|---|---|---|

| Coralmycin A | 4 | Subcutaneous, twice daily | Bacteriostatic | [1][2] |

| Coralmycin A | 100 | Subcutaneous, twice daily | Bactericidal | [1][2] |

| Vancomycin (Control) | 4 | Subcutaneous, twice daily | Bacteriostatic | [1] |

| Vancomycin (Control) | 20 | Subcutaneous, twice daily | Bactericidal |[1] |

Table 2: Example Pharmacokinetic Profile in Mice

| Compound | Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUCinf (µg·h/mL) | Bioavailability (%) | Reference |

|---|---|---|---|---|---|---|---|

| Coralmycin A | Subcutaneous | 20 | 0.7 | 1.67 | 3.19 | 61.3 | [1] |

| DH-coralmycin A | Subcutaneous | 20 | 0.19 | 0.67 | 0.87 | 11.7 |[1] |

Experimental Protocols

The following are detailed methodologies for key experiments required to assess the in vivo efficacy of a new antibiotic candidate.

Murine Systemic Infection (Sepsis) Model